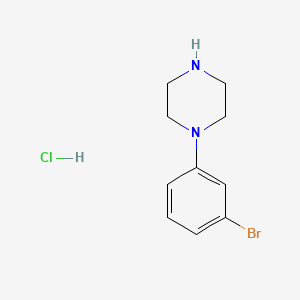![molecular formula C12H14N4O2 B2972254 5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-74-0](/img/structure/B2972254.png)
5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
BenchChem offers high-quality 5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Compound Synthesis : A study describes the synthesis of a novel compound via ring opening and closure reactions, followed by spectral analysis and quantum studies. The study highlights the compound's high reactivity and stability, supported by elemental analysis and spectral data. Natural bond orbital analysis indicated significant hyperconjugative interactions, suggesting potential applications in nonlinear optics due to the compound's notable hyperpolarizability and other electronic properties (Halim & Ibrahim, 2022).
Three-component Condensation : Another research explored three-component condensation reactions involving amino pyrazoles, leading to the synthesis of pyrazolopyrimidines and pyrazoloquinazolines. This method underscores the compound's versatility in synthesizing complex heterocyclic structures, which could have implications in developing new materials or pharmaceuticals (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Cytotoxicity Studies : Research on the synthesis of pyrazole and pyrazolopyrimidine derivatives and their cytotoxicity against Ehrlich Ascites Carcinoma cells demonstrates the potential medicinal applications of these compounds. The study emphasizes structure-activity relationships, with spectral data confirming the structures of the synthesized compounds (Hassan, Hafez, & Osman, 2014).
Ultrasound-promoted Synthesis : A rapid and efficient synthesis method using ultrasound irradiation to produce fused polycyclic pyrazolopyridines showcases an innovative approach to compound synthesis, offering high yields and short reaction times. This technique could be significant for industrial applications requiring efficient and scalable synthesis methods (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Applications in Materials Science
- Corrosion Inhibition : A study on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution combines gravimetric, electrochemical, and theoretical investigations. This research illustrates the compound's utility in materials science, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yadav, Gope, Kumari, & Yadav, 2016).
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-4-(pyridin-2-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-8-11-10(12(17)16-15-11)7-13-6-9-4-2-3-5-14-9/h2-5,7H,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIBPZBTSUDIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)
![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)
![3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)
![2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972182.png)
![6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2972183.png)
![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2972184.png)
![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
